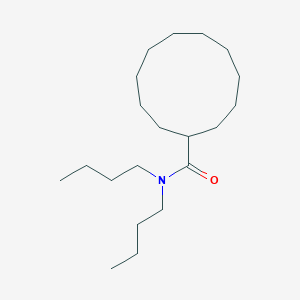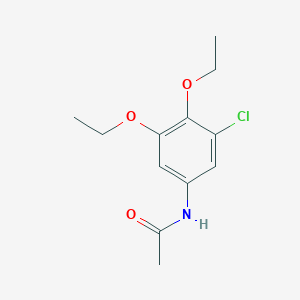
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring structure, which is a versatile scaffold in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione typically involves nucleophilic acyl substitution reactions. One common method involves the reaction of succinic anhydride with 4-nitroaniline in the presence of a suitable catalyst . The reaction conditions often include heating the mixture in a solvent such as acetic acid or ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be further oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidine-2,5-diones and their derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrrolidine-2,5-dione core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different reactivity and applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have a chloro group instead of nitro groups, leading to different chemical properties and biological activities.
Uniqueness
The combination of the pyrrolidine-2,5-dione core with nitrophenyl groups makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H11N3O6 |
|---|---|
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
3,3-bis(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11N3O6/c20-14-9-16(15(21)17-14,10-1-5-12(6-2-10)18(22)23)11-3-7-13(8-4-11)19(24)25/h1-8H,9H2,(H,17,20,21) |
InChI-Schlüssel |
ODWPHWLYNBGNQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)C1(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)



![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
